molecular formula C19H15BrN2O5 B2969690 3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid CAS No. 380475-05-8

3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid

Cat. No.: B2969690
CAS No.: 380475-05-8
M. Wt: 431.242
InChI Key: BWHUVLHWBGYLBD-UHFFFAOYSA-N
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Description

3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid is a complex organic compound characterized by the presence of a bromine atom, methoxy groups, a cyano group, and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common approach is the bromination of 4,5-dimethoxyphenylacetic acid followed by the introduction of a cyano group through a cyanation reaction. The resulting intermediate can then be coupled with benzoic acid derivatives under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and enamido linkage play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid: Shares the bromine and methoxy groups but lacks the cyano and enamido functionalities.

    3-bromo-5-iodobenzoic acid: Contains bromine and iodine atoms but differs in the overall structure and functional groups.

    3,5-dimethoxybenzoic acid: Similar methoxy groups but lacks bromine and cyano functionalities.

Uniqueness

3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid is unique due to its combination of bromine, methoxy, cyano, and enamido groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-16-8-11(7-15(20)17(16)27-2)6-13(10-21)18(23)22-14-5-3-4-12(9-14)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUVLHWBGYLBD-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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